molecular formula C18H16N4O2S B13371381 3-[(4-Methoxyphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(4-Methoxyphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13371381
M. Wt: 352.4 g/mol
InChI Key: DYKYWHFPEYKYHA-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with ortho esters. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

3-[(4-Methoxyphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infections.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the urease enzyme, which is a virulence factor in certain pathogenic microorganisms. This inhibition occurs through competitive binding at the enzyme’s active site, preventing the hydrolysis of urea .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methoxyphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substituents, which confer distinct pharmacological properties. Its methoxyphenyl and methylphenyl groups contribute to its antimicrobial and antifungal activities, making it a promising candidate for further drug development .

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

3-[(4-methoxyphenoxy)methyl]-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4O2S/c1-12-3-5-13(6-4-12)17-21-22-16(19-20-18(22)25-17)11-24-15-9-7-14(23-2)8-10-15/h3-10H,11H2,1-2H3

InChI Key

DYKYWHFPEYKYHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)OC

Origin of Product

United States

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